molecular formula C11H11BrN2O3S B13360538 1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B13360538
M. Wt: 331.19 g/mol
InChI Key: YNQZWVXMEWWQFP-UHFFFAOYSA-N
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Description

1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a bromo-substituted methoxyphenyl group attached to a sulfonyl imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 4-position.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine to form the sulfonyl derivative.

    Imidazole Formation: The sulfonyl derivative is then reacted with 2-methylimidazole under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include sulfoxides or sulfones.

    Coupling Reactions: Products include biaryl compounds or other coupled derivatives.

Scientific Research Applications

1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromo and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
  • 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
  • 1-[(4-iodo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole

Uniqueness

1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C11H11BrN2O3S

Molecular Weight

331.19 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C11H11BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3

InChI Key

YNQZWVXMEWWQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Br)OC

Origin of Product

United States

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